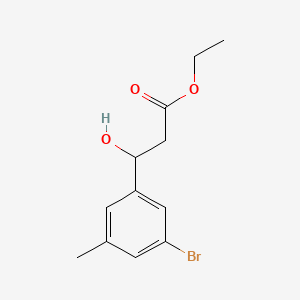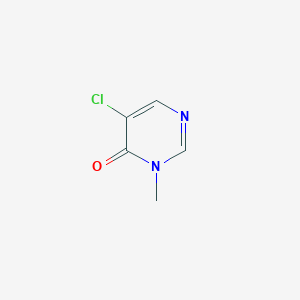
5-Chloro-3-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-methylpyrimidin-4(3H)-one: is a heterocyclic organic compound with a pyrimidine ring structure. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 3rd position on the pyrimidine ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chlorination of 3-methylpyrimidin-4(3H)-one: One common method involves the chlorination of 3-methylpyrimidin-4(3H)-one using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows: [ \text{3-methylpyrimidin-4(3H)-one} + \text{POCl3} \rightarrow \text{5-Chloro-3-methylpyrimidin-4(3H)-one} + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Chloro-3-methylpyrimidin-4(3H)-one can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of 5-chloro-3-methylpyrimidine-4-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 5-amino-3-methylpyrimidin-4(3H)-one or 5-thio-3-methylpyrimidin-4(3H)-one can be formed.
Oxidation Products: 5-chloro-3-methylpyrimidine-4-carboxylic acid.
Reduction Products: Reduced derivatives of the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-3-methylpyrimidin-4(3H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with various biological targets. It is also employed in the synthesis of nucleoside analogs for antiviral and anticancer research.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and viral infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-methylpyrimidin-4(3H)-one and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, nucleoside analogs derived from this compound can interfere with viral replication by incorporating into viral DNA or RNA, thereby inhibiting viral polymerases.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-methylpyrimidin-4(3H)-one: Similar structure with a bromine atom instead of chlorine.
5-Fluoro-3-methylpyrimidin-4(3H)-one: Similar structure with a fluorine atom instead of chlorine.
5-Iodo-3-methylpyrimidin-4(3H)-one: Similar structure with an iodine atom instead of chlorine.
Comparison:
Reactivity: The reactivity of these compounds can vary based on the halogen atom present. For example, the iodine derivative may undergo substitution reactions more readily than the chlorine derivative due to the larger atomic size and lower bond dissociation energy of the C-I bond.
Applications: While all these compounds can serve as intermediates in chemical synthesis, their specific applications may differ based on their reactivity and the nature of the halogen atom. For instance, the fluorine derivative may be preferred in medicinal chemistry due to the unique properties of fluorine in drug design.
Eigenschaften
Molekularformel |
C5H5ClN2O |
|---|---|
Molekulargewicht |
144.56 g/mol |
IUPAC-Name |
5-chloro-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-7-2-4(6)5(8)9/h2-3H,1H3 |
InChI-Schlüssel |
XPRFCPOSLJJFQG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C(C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


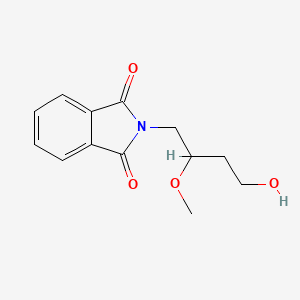

![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)

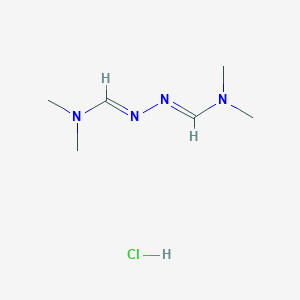
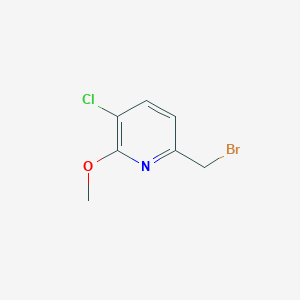



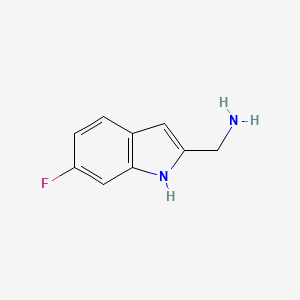

![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)

